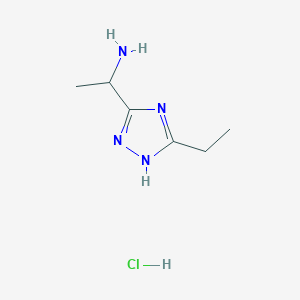

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Description

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS: 1423033-12-8) is a triazole-derived compound with the molecular formula C₆H₁₃ClN₄ and a molecular weight of 176.65 Da . Its structure comprises a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and an ethanamine moiety at the 3-position, forming a hydrochloride salt. The compound is described as an oily solid with a purity >95% and is stored at room temperature . Safety data indicate hazards including skin irritation (H315) and respiratory toxicity (H335), necessitating precautions during handling .

Properties

IUPAC Name |

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c1-3-5-8-6(4(2)7)10-9-5;/h4H,3,7H2,1-2H3,(H,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMLXOHDHCJRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-12-8 | |

| Record name | 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The core 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or nitrile precursors.

- Starting materials : Ethyl hydrazinecarboxylate or ethyl-substituted hydrazine derivatives are reacted with acetic anhydride or similar reagents to initiate ring formation.

- Cyclization conditions : The reaction usually occurs in polar solvents such as ethanol or methanol, often under reflux or elevated temperatures to facilitate ring closure.

- Catalysts : Copper sulfate or other transition metal catalysts may be employed to enhance cyclization efficiency.

Introduction of the Ethan-1-amine Side Chain

Following the formation of the triazole ring, the ethan-1-amine moiety is introduced through nucleophilic substitution or coupling reactions.

- The amine group can be introduced by reacting the triazole intermediate with ethylamine or its derivatives under controlled conditions.

- Purification steps such as crystallization or chromatography are applied to isolate the amine-substituted triazole.

Formation of the Hydrochloride Salt

To enhance stability and solubility, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane.

- The reaction is typically conducted at room temperature for about 1 hour.

- The resulting hydrochloride salt is isolated by filtration after trituration with ether, yielding a crystalline product.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazole derivatives, including 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, offering advantages such as:

- Reduced reaction times (minutes instead of hours).

- Improved yields and purity.

- Enhanced reaction kinetics due to efficient heating.

Typical microwave conditions involve:

- Reaction temperatures around 100–125 °C.

- Short irradiation times (10–15 minutes).

- Use of sealed reaction vessels to maintain pressure.

This method has been demonstrated to be effective for the cyclization steps and subsequent functional group transformations in triazole chemistry.

Representative Preparation Procedure

A summarized synthetic sequence based on literature findings is as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl hydrazinecarboxylate + acetic anhydride in ethanol, reflux | Formation of 5-ethyl-1H-1,2,4-triazole ring intermediate |

| 2 | Reaction of intermediate with ethan-1-amine under stirring at room temperature for 24–48 h | Introduction of ethan-1-amine substituent at 3-position |

| 3 | Removal of volatiles by rotary evaporation, melting at 180–200 °C for 1–2 h | Purification and cyclization completion |

| 4 | Treatment with 4 M HCl in 1,4-dioxane at room temperature for 1 h | Formation of hydrochloride salt |

| 5 | Trituration with ether, filtration, and drying | Isolation of crystalline 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride |

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, 1,4-dioxane | Polar solvents favor cyclization and salt formation |

| Temperature | 80–125 °C (reflux or microwave) | Microwave irradiation can reduce time significantly |

| Reaction time | 10 min (microwave) to 48 h (conventional) | Microwave reduces reaction time drastically |

| Catalyst | Copper sulfate (optional) | Enhances cyclization efficiency |

| Acid for salt formation | 4 M HCl in 1,4-dioxane | Room temperature, 1 h |

Research Findings and Analysis

- Yield and Purity : Microwave-assisted synthesis tends to improve yields and product purity compared to traditional heating methods.

- Structural Confirmation : NMR spectroscopy and X-ray crystallography confirm the formation of the triazole ring and correct substitution pattern.

- Scalability : The described methods are amenable to scale-up, with continuous flow reactors and automated systems reported for industrial production.

- Comparison with Analogues : Ethyl-substituted triazoles exhibit favorable solubility and biological activity profiles compared to longer alkyl or aryl-substituted analogues.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol/methanol, 24–48 h | Well-established, simple setup | Long reaction times |

| Microwave-Assisted Synthesis | Microwave irradiation, 10–15 min | Rapid, higher yields, energy efficient | Requires specialized equipment |

| Catalyzed Cyclization | Use of copper sulfate catalyst | Improved reaction rates | Catalyst removal required |

| Salt Formation | Treatment with HCl in dioxane | Enhanced stability and solubility | Additional purification step |

Chemical Reactions Analysis

Types of Reactions: 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

Industry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate its activity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazole derivatives with ethanamine side chains are widely explored for pharmaceutical applications. Below is a comparison with structurally related compounds:

Key Observations :

- Aryl-substituted analogs (e.g., 3-methoxyphenyl, 4-nitrophenyl) exhibit higher molecular weights and melting points due to aromatic stacking interactions but may face synthetic challenges (e.g., lower yields of 11–48% ).

- Safety Profile : The nitro group in 4-nitrophenyl derivatives introduces additional toxicity risks (e.g., mutagenicity), whereas the ethyl group in the target compound offers a simpler safety profile .

Spectroscopic and Analytical Data

- HRMS data for the target compound align with its molecular formula (C₆H₁₃ClN₄), while analogs like 55 (C₁₀H₁₃N₄O) confirm structural integrity via exact mass matching .

- Collision Cross-Section (CCS) : Predicted CCS values for the target compound’s adducts (e.g., [M+H]+: 129.7 Ų) suggest a compact structure compared to bulkier aryl-substituted derivatives .

Biological Activity

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

The compound is identified by the following structural formula:

- Molecular Formula : C6H12N4

- Molecular Weight : 176.65 g/mol

- SMILES Notation : CCC1=NC(=NN1)C(C)N

- InChIKey : JYXQLWGUUVLZPQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimalarial agent and its interactions with various biological targets.

Antimalarial Activity

Recent studies have indicated that this compound exhibits significant antimalarial properties, particularly through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites.

Key Findings from Research:

- Inhibition of DHODH : The compound showed an IC50 value of less than 0.03 μM against recombinant DHODH from Plasmodium falciparum and Plasmodium vivax, indicating strong inhibitory activity while maintaining selectivity over human DHODH (IC50 > 30 μM) .

Efficacy Against Malaria Stages

The compound demonstrated efficacy against both the blood and liver stages of malaria, which is crucial for comprehensive malaria prophylaxis. In human sporozoite challenge studies, it prevented the emergence of P. falciparum infection when administered prior to exposure .

Table 1: Biological Activity Data

| Study | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| Study A | PfDHODH | <0.03 | High (hDHODH IC50 > 30) |

| Study B | PvDHODH | <0.03 | High (hDHODH IC50 > 30) |

Safety Profile

The safety profile of this compound indicates several hazard statements including:

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation).

Precautionary measures include avoiding inhalation and contact with skin and eyes .

Q & A

Q. What are the optimal synthetic routes for 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, and how can purity be assessed?

- Methodological Answer : A common approach involves multi-step synthesis starting with functionalized triazole precursors. For example, sodium borohydride (NaBH₄) reductions in ethanol under reflux conditions (4–6 hours) are effective for intermediates, yielding products with ≥98% purity (GC/HPLC) . Purification via recrystallization (ethanol/water mixtures) is recommended, followed by characterization using IR and ¹H-NMR to confirm amine and triazole functional groups . Purity assessment should include melting point analysis and chromatographic methods (e.g., HPLC with UV detection at 254 nm).

Q. What safety protocols are critical when handling this compound, and how should waste be managed?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Immediate flushing with water (15+ minutes) is required for skin/eye contact .

- Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste management firms for incineration or chemical neutralization to prevent environmental release of persistent triazole derivatives .

Advanced Research Questions

Q. How can tautomeric behavior in triazole derivatives like this compound be resolved experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomerism. For instance, monoclinic crystal systems (space group P21/c) with planar triazole rings and dihedral angles <3° between aromatic planes can confirm dominant tautomeric forms . Pair this with ¹³C-NMR to detect dynamic equilibria in solution, as seen in related 3-phenyl-1,2,4-triazol-5-amine derivatives .

Q. What computational methods validate experimental NMR data for structural confirmation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts. Compare theoretical vs. experimental ¹H/¹³C-NMR spectra to identify discrepancies >0.5 ppm, which may indicate impurities or unaccounted conformers . Software like Gaussian or ORCA can automate these comparisons.

Q. How can researchers design assays to evaluate this compound’s pharmacological activity (e.g., anticancer or antimicrobial)?

- Methodological Answer :

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with controls like cisplatin .

- Antimicrobial : Follow CLSI guidelines for broth microdilution assays against S. aureus or E. coli, testing concentrations from 0.5–128 µg/mL . Include triazole-based positive controls (e.g., fluconazole) to benchmark activity.

Q. How should hygroscopicity and stability challenges be addressed during storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization can enhance stability for long-term storage .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Step 1 : Re-examine synthesis steps for side reactions (e.g., oxidation of amine groups).

- Step 2 : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks.

- Step 3 : Re-run DFT calculations with solvent correction (e.g., IEFPCM model for DMSO) to improve shift accuracy .

Theoretical Framing

Q. How to align research on this compound with broader theoretical frameworks (e.g., structure-activity relationships)?

- Methodological Answer : Link the compound’s electronic properties (HOMO/LUMO gaps from DFT) to biological activity. For example, triazole derivatives with electron-withdrawing groups (e.g., –CF₃) often show enhanced antimicrobial activity due to increased membrane interaction . Use QSAR models to predict activity across analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.